

Spectroscopic Profile of 1,2-Dimethoxycyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dimethoxycyclohexane

Cat. No.: B12323671

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the isomers of **1,2-dimethoxycyclohexane**, a molecule of interest in various chemical research and development sectors. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The spectroscopic data for the cis and trans isomers of **1,2-dimethoxycyclohexane** are crucial for their unambiguous identification and characterization. Below is a summary of the available data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of cis-**1,2-dimethoxycyclohexane** shows a molecular ion peak and a characteristic fragmentation pattern.

Table 1: Mass Spectrometry Data for cis-**1,2-Dimethoxycyclohexane**[1][2]

Feature	Value
Molecular Formula	C ₈ H ₁₆ O ₂
Molecular Weight	144.21 g/mol
CAS Registry Number	30363-80-5
Major Fragment Ions (m/z)	Relative Intensity
41	100
58	95
71	85
45	70
84	60
113	50
144 (M ⁺)	5

Note: The mass spectrum for trans-**1,2-dimethoxycyclohexane** is also available through various databases, and while specific fragmentation patterns may differ slightly, the molecular ion peak remains the same.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While complete, experimentally verified ¹H and ¹³C NMR datasets for both isomers of **1,2-dimethoxycyclohexane** are not readily available in public spectral databases, typical chemical shift regions can be predicted based on the molecular structure.

Table 2: Predicted ¹H NMR Chemical Shifts for **1,2-Dimethoxycyclohexane**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
-OCH ₃	3.2 - 3.5	Singlet
-CH-O-	3.0 - 3.4	Multiplet
Cyclohexane -CH ₂ -	1.2 - 1.9	Multiplets

Table 3: Predicted ¹³C NMR Chemical Shifts for **1,2-Dimethoxycyclohexane**

Carbon	Predicted Chemical Shift (ppm)
-OCH ₃	55 - 60
-CH-O-	75 - 85
Cyclohexane -CH ₂ -	20 - 35

Note: The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to their different stereochemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1,2-dimethoxycyclohexane** is expected to show characteristic absorptions for C-H and C-O bonds.

Table 4: Expected Infrared Absorption Bands for **1,2-Dimethoxycyclohexane**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (alkane)	2850 - 2960	Strong
C-O stretch (ether)	1080 - 1150	Strong
CH ₂ bend	1440 - 1480	Medium

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of **1,2-dimethoxycyclohexane** (typically 5-25 mg for ^1H NMR and 20-100 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , C_6D_6 , DMSO-d_6) in a standard 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

- The NMR tube is placed in the spectrometer's magnet.
- The magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, a series of radiofrequency pulses are applied to excite the protons, and the resulting free induction decay (FID) is recorded.
- For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- The FID is then Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

- Neat Liquid: A drop of the neat liquid sample of **1,2-dimethoxycyclohexane** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Solution: The sample is dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl_4 or CS_2). The solution is then placed in a liquid sample cell.

Data Acquisition:

- A background spectrum of the empty sample holder (or the solvent) is recorded.
- The prepared sample is placed in the spectrometer's sample compartment.
- A beam of infrared radiation is passed through the sample.
- The detector measures the amount of light that is transmitted through the sample at each wavelength.
- The instrument's software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A small amount of the **1,2-dimethoxycyclohexane** sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a process called electron ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion (M^+).

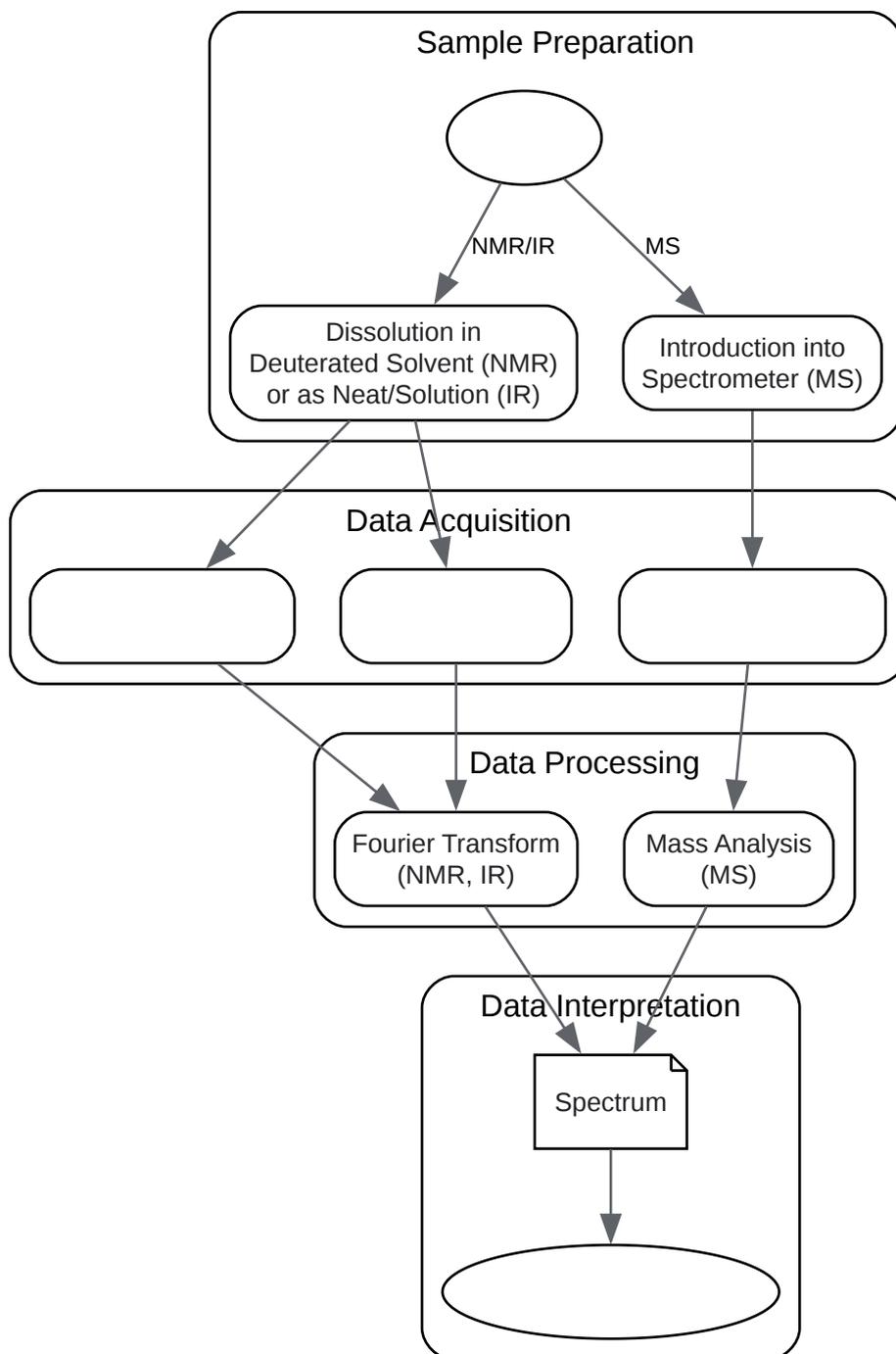
Mass Analysis and Detection:

- The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions at each m/z value.
- The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Data Interpretation and Visualization

The following diagram illustrates the general workflow for spectroscopic analysis, from sample preparation to data interpretation.

General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: General workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexane, 1,2-dimethoxy-, cis- [webbook.nist.gov]
- 2. Cyclohexane, 1,2-dimethoxy-, cis- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Dimethoxycyclohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12323671#spectroscopic-data-of-1-2-dimethoxycyclohexane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com